molecular formula C15H11ClN2O5 B5852069 N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide

Cat. No. B5852069
M. Wt: 334.71 g/mol
InChI Key: XUDBJJYHCPRGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BNIP and is a member of the benzamide family. BNIP is known for its unique chemical structure and its ability to interact with biological systems, making it a promising candidate for scientific research.

Mechanism of Action

The mechanism of action of BNIP is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression. BNIP has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels.
Biochemical and Physiological Effects:
BNIP has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and to modulate the activity of certain neurotransmitters in the brain. BNIP has also been shown to have anti-inflammatory properties, and has been used in studies investigating its effects on inflammation.

Advantages and Limitations for Lab Experiments

BNIP has several advantages for use in lab experiments. It is a highly specific compound, and has been shown to have a low toxicity profile. It is also relatively easy to synthesize, making it a cost-effective option for research. However, BNIP has some limitations, including its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research involving BNIP. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate its effects on different types of cancer cells, and to determine the optimal dosage and administration method. Another area of interest is its potential as a tool in neuroscience research. Further studies are needed to investigate its effects on different neurotransmitters and to determine its potential as a therapeutic agent for neurological disorders. Overall, BNIP is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of BNIP involves several steps, starting with the reaction of 4-chloro-2-nitrobenzoic acid with thionyl chloride to produce 4-chloro-2-nitrobenzoyl chloride. The resulting compound is then reacted with N-(1,3-benzodioxol-5-ylmethyl)amine to produce BNIP. The synthesis of BNIP is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

BNIP has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been used in several studies to investigate its effects on cancer cells. BNIP has also been used as a tool in neuroscience research, where it has been shown to modulate the activity of certain neurotransmitters.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c16-10-2-3-11(12(6-10)18(20)21)15(19)17-7-9-1-4-13-14(5-9)23-8-22-13/h1-6H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDBJJYHCPRGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.